2,5-Methano-1H-inden-7(4H)-one, hexahydro-

Description

BenchChem offers high-quality 2,5-Methano-1H-inden-7(4H)-one, hexahydro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Methano-1H-inden-7(4H)-one, hexahydro- including the price, delivery time, and more detailed information at info@benchchem.com.

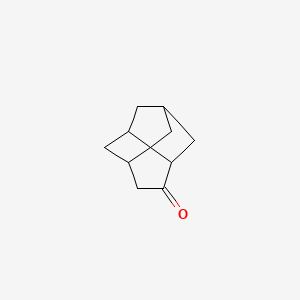

Structure

3D Structure

Properties

IUPAC Name |

tricyclo[4.3.1.03,8]decan-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c11-10-5-7-1-6-2-8(3-7)9(10)4-6/h6-9H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYLLPDFBHUIPKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(=O)C3C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50343676 | |

| Record name | 2,5-Methano-1H-inden-7(4H)-one, hexahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50343676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27567-85-7 | |

| Record name | 2,5-Methano-1H-inden-7(4H)-one, hexahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50343676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Architecture and Nomenclature Within Polycyclic Ketone Systems

2,5-Methano-1H-inden-7(4H)-one, hexahydro- is a polycyclic organic compound with the molecular formula C10H14O. smolecule.com Its structure is characterized by a distinctive bicyclic system that incorporates a methano bridge, a feature that significantly influences its chemical properties. smolecule.com This compound belongs to the class of ketones, a family of organic compounds characterized by a carbonyl group (C=O) bonded to two other carbon atoms.

The systematic naming of such complex molecules follows the von Baeyer nomenclature system, which provides a clear identification of their structure. youtube.com This system specifies the total number of carbon atoms in the bicyclic system and the lengths of the bridges connecting the bridgehead atoms. youtube.com For cyclic ketones, the carbonyl group is typically assigned the number one position in the ring, and this number is often omitted from the name unless multiple carbonyl groups are present. libretexts.orgyoutube.com The suffix "-one" is used to denote the presence of the ketone functional group, replacing the "-e" at the end of the parent alkane name. libretexts.orgkhanacademy.org

The structure of 2,5-Methano-1H-inden-7(4H)-one, hexahydro- is a prime example of a bridged bicyclic compound. In these molecules, two rings share three or more atoms, creating a bridge between two "bridgehead" atoms. youtube.com This is distinct from fused bicyclic compounds, where only two adjacent atoms are shared, and spiro compounds, which share a single atom. youtube.commasterorganicchemistry.com The rigidity imposed by the bridge in such systems limits the molecule's conformational freedom, which in turn affects its stereochemistry and chemical reactivity. youtube.com

| Property | Value |

|---|---|

| Molecular Formula | C10H14O smolecule.com |

| Molecular Weight | 150.22 g/mol smolecule.com |

| IUPAC Name | tricyclo[4.3.1.03,8]decan-4-one smolecule.com |

| CAS Number | 27567-85-7 smolecule.com |

Historical Context and Significance of Indenone and Bridged Ring Chemistry

Established Synthetic Pathways to the Hexahydro-2,5-methano-1H-indenone Core

The construction of the rigid tricyclic core of hexahydro-2,5-methano-1H-indenone is a significant synthetic challenge. Researchers have developed several reliable pathways that build upon fundamental organic reactions to assemble this intricate structure.

Cyclization Reaction Strategies

Intramolecular cyclization is a cornerstone in the synthesis of polycyclic molecules like the hexahydro-2,5-methano-1H-indenone core. One powerful approach is the intramolecular Diels-Alder reaction, which can be used to form bridged polycyclic systems with high diastereoselectivity. nih.gov This strategy involves creating a precursor that contains both a diene and a dienophile, which then cyclize under appropriate conditions to form the desired bicyclic or tricyclic structure.

Another effective method is the intramolecular double Michael reaction. This has been applied to the highly stereocontrolled total synthesis of compounds containing the related tricyclo[5.2.1.01,5]decane ring system. acs.org The reaction proceeds by the conjugate addition of an enolate to two α,β-unsaturated carbonyl systems within the same molecule, efficiently building the complex ring structure in a single, controlled step.

Acid-catalyzed cyclization reactions are also employed. For instance, trifluoromethanesulfonic acid (TFSA) can catalyze the intramolecular cyclization of appropriate ester precursors to form indanone rings. beilstein-journals.org Similarly, the Paal-Knorr reaction, an acid-catalyzed cyclization of 1,4-dicarbonyl compounds, can be adapted to form heterocyclic rings within a larger molecular framework, although sometimes unexpected rearrangements can lead to different heterocyclic products. mdpi.com Transition-metal-catalyzed annulation reactions, often using palladium or rhodium catalysts, provide a modern and versatile route to indenone derivatives. organic-chemistry.orgresearchgate.net

Dehydration Reactions from Alcohol Precursors

The dehydration of alcohol precursors is a common and effective method for introducing unsaturation or generating reactive intermediates that can be further transformed. In the synthesis of related hexahydro-4,7-methano-indene isomers, an alcohol precursor, 5-methyl-octahydro-4,7-methano-inden-5-ol, is treated with an acid catalyst such as p-toluenesulfonic acid (PTSA). google.com The reaction is typically conducted in a solvent like toluene (B28343) at reflux temperature, using a Dean-Stark trap or a Bidwell trap to remove the water formed during the reaction and drive the equilibrium towards the alkene products. google.com This process yields a mixture of isomers, including 5-methylene-octahydro-4,7-methano-indene and 5-methyl-2,3,3a,4,7,7a-hexahydro-1H-4,7-methano-indene, which can then be used in subsequent transformations. google.com

| Precursor | Catalyst | Solvent | Conditions | Product | Yield |

| 5-methyl-octahydro-4,7-methano-inden-5-ol | p-Toluenesulfonic acid (PTSA) | Toluene | Reflux (~120-135°C), water removal | Mixture of hexahydro-4,7-methano-indene isomers | 92% |

Hydroformylation as a Key Transformation

Hydroformylation, also known as the oxo process, is a powerful industrial reaction that introduces a formyl group (-CHO) and a hydrogen atom across an alkene's double bond. acs.org This transformation is crucial for functionalizing the core skeleton of hexahydro-methano-indene structures. For example, a mixture of hexahydro-4,7-methano-indene isomers can be converted into their corresponding aldehydes via hydroformylation. google.com

The reaction is typically carried out in a high-pressure reactor using a transition metal catalyst, such as a rhodium complex like carbonyl hydrido tris(triphenylphosphine)rhodium(I). google.com The alkene substrate is treated with a mixture of carbon monoxide and hydrogen (syngas) at elevated temperature and pressure. google.com This process results in a mixture of aldehyde isomers, which can often be separated by distillation. This transformation is a key step in producing valuable aldehyde derivatives used in various applications. google.com

| Substrate | Catalyst | Syngas (CO:H₂) Ratio | Pressure | Temperature | Products | Total Yield |

| Hexahydro-4,7-methano-indene isomers | Carbonyl hydrido tris(triphenylphosphine)rhodium(I) | 1:1 | 300 psig | 120°C | 9:1 mixture of octahydro-4,7-methano-1H-indene-5-acetaldehyde and 6-methyl-octahydro-4,7-methano-indene-5-carbaldehyde | 88% |

Stereoselective and Regioselective Synthesis Approaches

Controlling the three-dimensional arrangement of atoms (stereoselectivity) and the site of chemical reaction (regioselectivity) is paramount in the synthesis of complex molecules like 2,5-Methano-1H-inden-7(4H)-one, hexahydro-.

Diastereoselective Synthesis and Isomer Control

Achieving control over the formation of specific stereoisomers is a significant challenge in the synthesis of bridged ring systems, which can have multiple chiral centers. Diastereoselective synthesis aims to produce one diastereomer preferentially over others.

Strategies to achieve this include using chiral auxiliaries, asymmetric catalysis, or substrate-controlled reactions where the existing stereochemistry of the starting material directs the stereochemical outcome of the reaction. For instance, a nickel-catalyzed asymmetric domino cyclization of enynones has been developed to synthesize bridged tricyclo[5.2.1.01,5]decane skeletons with excellent enantioselectivity (92-99% ee) and control over three quaternary stereocenters. nature.com The choice of a specific chiral phosphine (B1218219) ligand was critical to the success of this transformation. nature.com

Similarly, the intramolecular Diels-Alder reaction is well-known for its high degree of stereocontrol, often proceeding through a well-defined transition state that leads to a single major diastereomer. nih.gov In the synthesis of a related tricyclic system, an intramolecular double Michael reaction was shown to provide the product as a single isomer, demonstrating remarkable stereocontrol. acs.org

Regioselective Transformations

Regioselectivity refers to the control of which position on a molecule a reaction occurs. In the synthesis of the tricyclo[5.2.1.02,6]decane core and its derivatives, regioselectivity is crucial for introducing functional groups at the desired locations.

For example, the Koch-Haaf reaction, a carboxylation method using formic acid and strong acid, can be applied to precursors like tricyclo[5.2.1.02,6]dec-8-yl formate. The reaction proceeds under the influence of sulfuric acid, with or without pressurized carbon monoxide, to regioselectively install a carboxylic acid group, yielding tricyclo[5.2.1.02,6]decane-2-carboxylic acid. google.com The yield of this regioselective carboxylation is influenced by the concentration of the acid and the pressure of carbon monoxide. google.com

| Starting Material | Sulfuric Acid (mol equivalent) | CO Pressure (atom) | Yield (%) |

| Tricyclo[5.2.1.02,6]dec-8-yl formate | 6 | 0 | 72.2 |

| Tricyclo[5.2.1.02,6]dec-8-yl formate | 6 | 10 | 77.6 |

| Tricyclo[5.2.1.02,6]dec-8-yl formate | 6 | 20 | 91.0 |

| Tricyclo[5.2.1.02,6]dec-8-yl formate | 4 | 20 | 88.6 |

Furthermore, Barton's radical decarboxylation reaction has been used for the effective synthesis of 6-functionalized endo-tricyclo[5.2.1.02,6]deca-4,8-dien-3-ones, demonstrating a method for regioselective functionalization at the C-6 position of the tricyclic core. organic-chemistry.org However, achieving high regioselectivity can be a persistent challenge, particularly in transition-metal-catalyzed annulation reactions involving unsymmetrically substituted alkynes. bohrium.com

Advanced and Cascade Synthetic Procedures

The construction of the hexahydro-methano-indenone framework often begins with a pre-formed indanone or a related precursor, which then undergoes a series of transformations to install the characteristic bridged structure. Advanced synthetic routes may involve intramolecular cyclizations, tandem reactions, and photochemical rearrangements.

One documented multi-step synthesis for derivatives of the related isomer, octahydro-4,7-methano-inden-5-one, demonstrates a typical advanced procedure. This sequence begins with a Grignard addition to the ketone, followed by dehydration and a subsequent hydroformylation reaction. google.com This process transforms a relatively simple bicyclic ketone into more complex aldehyde derivatives through a series of controlled chemical steps. google.comgoogle.com

Key steps in such a sequence include:

Nucleophilic Addition: A Grignard reagent, such as methyl magnesium bromide, is added to the ketone (e.g., octahydro-4,7-methano-inden-5-one) to form a tertiary alcohol. google.com

Dehydration: The resulting alcohol is subjected to acid-catalyzed dehydration, typically using an acid like p-toluenesulfonic acid (PTSA), to generate a mixture of unsaturated hexahydro-4,7-methano-indene isomers. google.com

Hydroformylation: The mixture of isomers is then treated with syngas (a mixture of carbon monoxide and hydrogen) in the presence of a rhodium catalyst. This step introduces an aldehyde functional group, leading to the formation of octahydro-4,7-methano-1H-indene-5-aldehydes. google.comgoogle.com

Other advanced strategies for the synthesis of the core indanone structure, which could be adapted for these bridged systems, include niobium(V) chloride-induced Friedel-Crafts reactions and Nazarov-type cyclizations. beilstein-journals.org For instance, the Nazarov cyclization can be used to form polysubstituted 1-indanones from 1,4-enediones in the presence of a promoter like aluminum chloride, often in high yields. beilstein-journals.org

Furthermore, photochemical reactions represent a powerful tool for constructing intricate polycyclic molecules from indanone precursors. Intramolecular ortho photocycloadditions of 7-alkenyloxy-substituted 1-indanones can initiate complex reaction cascades, leading to novel, densely functionalized bridged structures. acs.org These reactions proceed through highly reactive intermediates and can be guided to different outcomes by tuning the irradiation wavelength. acs.org

Optimization of Reaction Conditions and Yields

Achieving high yields and selectivity in the synthesis of bridged bicyclic ketones and their derivatives is critically dependent on the careful optimization of reaction conditions. Key parameters that are frequently fine-tuned include the choice of catalyst, solvent, reaction temperature, pressure, and reaction time.

In the multi-step synthesis of octahydro-4,7-methano-indene aldehydes, specific conditions have been reported to maximize the yield of each step. google.comgoogle.com The dehydration of 5-methyl-octahydro-4,7-methano-inden-5-ol, for example, is optimized by using a catalytic amount of p-toluenesulfonic acid in toluene, with continuous removal of water to drive the reaction to completion, resulting in a 92% yield. google.com

The subsequent hydroformylation step is likewise optimized for high performance. The use of a specialized high-pressure reactor (a Zipper Clave) and a specific rhodium catalyst allows the reaction to proceed efficiently at elevated temperature and pressure, affording the desired aldehyde products in a combined 88% yield after just 2.5 hours. google.comgoogle.com

Below are tables detailing the optimized conditions for key steps in the synthesis of related hexahydro-methano-indene structures.

Table 1: Optimized Conditions for Acid-Catalyzed Dehydration

| Parameter | Condition | Yield | Source |

|---|---|---|---|

| Starting Material | 5-methyl-octahydro-4,7-methano-inden-5-ol | 92% | google.com |

| Catalyst | p-Toluenesulfonic acid (PTSA) (2%) | google.comgoogle.com | |

| Solvent | Toluene | google.com | |

| Temperature | Reflux (~120-135 °C) | google.comgoogle.com | |

| Reaction Time | ~25-30 hours | google.com |

| Apparatus | Bidwell trap for water removal | | google.comgoogle.com |

Table 2: Optimized Conditions for Rhodium-Catalyzed Hydroformylation

| Parameter | Condition | Yield | Source |

|---|---|---|---|

| Starting Material | hexahydro-4,7-methano-indene isomers | 88% (total) | google.comgoogle.com |

| Catalyst | Carbonyl hydrido tris(triphenylphosphine)rhodium(I) | google.com | |

| Reagents | Syngas (CO/H₂, 50:50) | google.comgoogle.com | |

| Pressure | 300 psig | google.com | |

| Temperature | 120 °C | google.comgoogle.com | |

| Reaction Time | ~2.5 hours | google.com |

| Apparatus | Zipper Clave high-pressure reactor | | google.com |

These examples underscore the importance of methodical optimization in developing viable synthetic routes for complex molecules like 2,5-Methano-1H-inden-7(4H)-one, hexahydro-, and its related isomers. The choice of catalyst, such as trifluoromethanesulfonic acid (TFSA) or terbium(III) triflate (Tb(OTf)₃) in other intramolecular cyclizations, can similarly lead to excellent yields of the desired indanone products. beilstein-journals.org

Stereochemical Analysis of 2,5 Methano 1h Inden 7 4h One, Hexahydro Derivatives

Elucidation of Absolute and Relative Stereochemistry

The tricyclo[5.2.1.02,6]decane skeleton of 2,5-Methano-1H-inden-7(4H)-one, hexahydro- possesses multiple chiral centers, leading to the possibility of several stereoisomers. The determination of the precise three-dimensional arrangement of atoms, both in relation to each other (relative stereochemistry) and in absolute space (absolute stereochemistry), is paramount for understanding its chemical behavior.

Advanced spectroscopic and analytical techniques are employed to unravel the complex stereochemistry of these molecules. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY), provides invaluable information about through-space proton-proton proximities, allowing for the assignment of relative stereochemistry. For instance, the observation of a NOESY correlation between specific protons can confirm their syn or anti relationship within the bridged framework.

X-ray crystallography stands as the definitive method for the unambiguous determination of both relative and absolute stereochemistry. By diffracting X-rays through a single crystal of a derivative, a detailed three-dimensional electron density map can be generated, revealing the precise spatial coordinates of each atom. For chiral, non-centrosymmetric space groups, the anomalous dispersion of X-rays can be used to establish the absolute configuration. An enantioselective synthesis of a related chiral N-Boc-protected ketone, (1R,2S,6S,7R)-4-azatricyclo[5.2.1.02,6]decan-8-one, has been reported, with its absolute stereochemistry confirmed by X-ray crystallography, showcasing a powerful approach to obtaining enantiopure derivatives of this scaffold.

Chiroptical methods, such as Circular Dichroism (CD) spectroscopy, are also instrumental in assigning the absolute configuration of chiral ketones. The Cotton effect observed in the CD spectrum, which corresponds to the n → π* transition of the carbonyl chromophore, is highly sensitive to the stereochemical environment. The sign and intensity of the Cotton effect can be correlated with the absolute configuration of the molecule using established empirical rules, such as the Octant Rule for ketones.

Table 1: Spectroscopic and Crystallographic Data for Stereochemical Elucidation

| Technique | Observable | Information Yielded | Example Application |

|---|---|---|---|

| 2D NMR (NOESY) | Through-space proton-proton correlations | Relative stereochemistry (syn/anti, exo/endo) | Distinguishing between diastereomers based on proton proximities. |

| X-ray Crystallography | Electron density map | Unambiguous absolute and relative stereochemistry | Determination of the crystal structure of a single enantiomer. |

| Circular Dichroism (CD) | Cotton effect (n → π* transition) | Absolute configuration | Correlation of the sign of the Cotton effect to a specific enantiomer. |

Conformational Analysis of the Bridged Hexahydroindanone Scaffold

The bridged nature of the hexahydro-2,5-methano-1H-inden-7(4H)-one scaffold imparts significant conformational rigidity. Unlike flexible acyclic or monocyclic systems, the tricyclo[5.2.1.02,6]decane core is locked into a limited number of well-defined conformations. The primary bicyclo[2.2.1]heptane (norbornane) substructure enforces a boat-like conformation on the six-membered ring.

Computational modeling, utilizing methods such as Density Functional Theory (DFT) and ab initio calculations, is a powerful tool for exploring the potential energy surface of this rigid scaffold. These calculations can predict the most stable conformations and the energy barriers between them. For the tricyclo[5.2.1.02,6]decan-8-one system, the cyclopentanone (B42830) ring can adopt either an envelope or a twist conformation, and the relative energies of these conformers can be calculated.

Experimental validation of these computational models can be achieved through advanced NMR techniques. The measurement of vicinal proton-proton coupling constants (3JHH) and their analysis using the Karplus equation can provide insights into the dihedral angles within the molecule, thereby helping to define its conformation in solution.

The conformational rigidity of this scaffold is a key determinant of its chemical properties. It pre-organizes the molecule for specific interactions and reactions, influencing both its thermodynamics and kinetics.

Table 2: Conformational Parameters of the Tricyclo[5.2.1.02,6]decan-8-one Scaffold

| Parameter | Description | Method of Determination | Significance |

|---|---|---|---|

| Ring Conformation | Preferred spatial arrangement of the rings (e.g., boat, twist, envelope) | Computational Modeling, NMR (Karplus Equation) | Defines the overall shape and steric environment of the molecule. |

| Dihedral Angles | Angles between adjacent bonds | NMR (3JHH coupling constants), X-ray Crystallography | Provides detailed information on the local geometry. |

| Interatomic Distances | Distances between non-bonded atoms | NMR (NOE), X-ray Crystallography | Influences steric interactions and reactivity. |

Impact of Stereochemistry on Molecular Architecture and Reactivity

The well-defined and rigid stereochemistry of 2,5-Methano-1H-inden-7(4H)-one, hexahydro- derivatives has a profound impact on their molecular architecture and chemical reactivity. The fixed spatial arrangement of substituents dictates the steric accessibility of the carbonyl group and adjacent carbon atoms.

For instance, nucleophilic attack on the carbonyl carbon is highly dependent on the stereochemistry of the scaffold. The exo and endo faces of the molecule often exhibit vastly different levels of steric hindrance. Attack from the less hindered face is generally favored, leading to high diastereoselectivity in reactions such as reductions with hydride reagents or additions of organometallic compounds. Studies on the diastereoselectivity of related tricyclo(5.2.1.0(2,6))decan-10-ones have highlighted the importance of stereoelectronic effects, such as antiperiplanar and vicinal sigma → π*C=O interactions, in controlling the outcome of such reactions.

The stereochemistry also influences the stability of intermediates and transition states. The rigid framework can either stabilize or destabilize these transient species depending on the stereochemical alignment of orbitals and the presence of steric strain. This can lead to significant differences in reaction rates and product distributions between different stereoisomers.

Table 3: Influence of Stereochemistry on Chemical Properties

| Property | Stereochemical Influence | Example Consequence |

|---|---|---|

| Reactivity | Steric hindrance at the reaction center. | Diastereoselective reduction of the carbonyl group. |

| Reaction Kinetics | Stability of transition states and intermediates. | Different reaction rates for exo vs. endo attack. |

| Molecular Recognition | Complementarity of molecular shape to a binding site. | Enantioselective binding to a chiral receptor. |

Reactivity and Mechanistic Studies of 2,5 Methano 1h Inden 7 4h One, Hexahydro

Ketone Reactivity and Functional Group Transformations

The central feature governing the reactivity of 2,5-Methano-1H-inden-7(4H)-one, hexahydro- is the carbonyl group. This functional group is a site of nucleophilic attack and allows for a variety of transformations. The strained bicyclic framework can influence the stereochemical outcome of these reactions.

One notable transformation is the hydroformylation of related unsaturated precursors to ultimately yield aldehydes. For instance, the hydroformylation of hexahydro-4,7-methano-indene isomers, which can be derived from the corresponding ketone, produces octahydro-4,7-methano-1H-indene-5-aldehyde. researchgate.net This reaction typically employs a syngas mixture (CO/H₂) under pressure and at elevated temperatures. researchgate.net

Furthermore, the ketone can serve as a precursor for the synthesis of other functionalized molecules. For example, it is a useful intermediate in the synthesis of compounds like diamantanol and in modifying the properties of polymers such as polymethyl methacrylate (B99206) (PMMA) by enhancing their glass transition temperature.

Carbon-Carbon Bond Forming Reactions

Information regarding specific alkylation and acylation strategies for 2,5-Methano-1H-inden-7(4H)-one, hexahydro- is scarce in the scientific literature. However, based on general principles of ketone chemistry, these transformations would likely involve the formation of an enolate under basic conditions, followed by reaction with an alkyl or acyl halide. The regioselectivity of enolate formation would be influenced by the sterically hindered nature of the bicyclic system.

Rearrangement and Fragmentation Pathways

The rigid structure of 2,5-Methano-1H-inden-7(4H)-one, hexahydro- makes it susceptible to skeletal rearrangements under certain conditions, particularly under mass spectrometry. The fragmentation of bicyclic ketones is a subject of detailed study. Common fragmentation pathways for cyclic ketones include α-cleavage, where the bond adjacent to the carbonyl group is broken. jove.com In mass spectrometry, this can lead to the formation of a stable acylium ion. jove.com

For bicyclic ketones, McLafferty rearrangements can also occur if a γ-hydrogen is available for abstraction by the carbonyl oxygen. acs.org This process involves a six-membered transition state and results in the elimination of a neutral alkene and the formation of a new radical cation. youtube.com The specific fragmentation pattern of 2,5-Methano-1H-inden-7(4H)-one, hexahydro- would be influenced by the stereochemistry and strain within its ring system. Studies on other bicyclic ketones have shown that the fragmentation pathways can be complex and may involve multiple rearrangement steps. acs.org

Oxidation and Reduction Reactions

The carbonyl group of 2,5-Methano-1H-inden-7(4H)-one, hexahydro- can undergo both oxidation and reduction.

Oxidation of the corresponding secondary alcohol, octahydro-4,7-methano-1H-inden-5-ol, can be selectively controlled to yield the ketone.

Reduction of the ketone to the corresponding alcohol is a common transformation. The stereochemical outcome of this reduction is influenced by the steric hindrance around the carbonyl group and the nature of the reducing agent. Bulky reducing agents tend to favor attack from the less hindered face of the ketone. The reduction of bridged bicyclic ketones has been studied extensively, often employing biocatalytic methods to achieve high enantioselectivity. researchgate.net

Investigation of Reaction Mechanisms through Experimental and Theoretical Approaches

The unique, rigid structure of 2,5-Methano-1H-inden-7(4H)-one, hexahydro- makes it an interesting candidate for mechanistic studies. While specific mechanistic investigations on this compound are limited, the general principles of reactivity for bridged bicyclic ketones apply. For example, the stereoselectivity of hydride reductions of cyclic ketones is often explained by considering the approach of the nucleophile to the carbonyl group, taking into account steric hindrance and torsional strain in the transition state. Computational studies can provide valuable insights into the energies of different reaction pathways and the geometries of transition states.

Spectroscopic and Diffraction Based Structural Elucidation of 2,5 Methano 1h Inden 7 4h One, Hexahydro

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of 2,5-Methano-1H-inden-7(4H)-one, hexahydro-.

The ¹H NMR spectrum of 2,5-Methano-1H-inden-7(4H)-one, hexahydro- is characterized by complex multiplets in the aliphatic region, consistent with its saturated polycyclic structure. The protons resonate in two main groups of signals. Due to the rigid, cage-like structure, many protons are in similar chemical environments, leading to significant signal overlap and complex splitting patterns.

A general characterization of the spectrum recorded in deuterochloroform (CDCl₃) shows broad multiplets between δ 1.0–3.0 ppm. orgsyn.org The fourteen protons of the molecule are distributed within this range. orgsyn.org

Table 1: ¹H NMR Spectral Data for 2,5-Methano-1H-inden-7(4H)-one, hexahydro- orgsyn.org

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons |

| 1.0–2.0 | Multiplet (m) | ~7H |

| 2.0–3.0 | Multiplet (m) | ~7H |

Note: Detailed assignment of individual protons is challenging due to extensive signal overlap.

The proton-decoupled ¹³C NMR spectrum provides a clear count of the unique carbon environments within the molecule. For 2,5-Methano-1H-inden-7(4H)-one, hexahydro-, the spectrum displays nine distinct signals, as expected from its molecular structure, in addition to the carbonyl carbon. orgsyn.org The downfield signal at δ 216.2 ppm is characteristic of a ketone carbonyl carbon. orgsyn.org The remaining signals, appearing in the upfield region, correspond to the various CH and CH₂ groups of the tricyclic skeleton. orgsyn.org

Table 2: ¹³C NMR Spectral Data for 2,5-Methano-1H-inden-7(4H)-one, hexahydro- in CDCl₃ orgsyn.org

| Chemical Shift (δ) ppm | Assignment |

| 216.2 | C=O |

| 51.1 | CH |

| 45.0 | CH₂ |

| 41.4 | CH₂ |

| 38.2 | CH₂ |

| 37.3 | CH₂ and CH |

| 37.2 | CH |

| 34.9 | CH₂ |

| 29.6 | CH |

While detailed 2D NMR studies such as COSY, HSQC, or HMBC have not been extensively published for this specific compound, these techniques would be invaluable for the unambiguous assignment of all proton and carbon signals. Such analyses would help to trace the connectivity within the complex, overlapping spin systems of the molecule's rigid framework.

Mass Spectrometry (MS) Analysis

Electron ionization mass spectrometry (EI-MS) of 2,5-Methano-1H-inden-7(4H)-one, hexahydro- confirms its molecular weight and provides insight into its fragmentation patterns. The mass spectrum shows a prominent molecular ion (M⁺) peak at a mass-to-charge ratio (m/z) of 150, which corresponds to the molecular formula C₁₀H₁₄O and serves as the base peak with 100% relative intensity. orgsyn.org The fragmentation of the molecule under EI conditions leads to several characteristic daughter ions. orgsyn.org

Table 3: Mass Spectrometry Data for 2,5-Methano-1H-inden-7(4H)-one, hexahydro- orgsyn.org

| m/z | Relative Intensity (%) | Possible Fragment Assignment |

| 150 | 100 | [M]⁺ |

| 95 | 63 | [M - C₃H₅O]⁺ or [M - C₄H₇]⁺ |

| 93 | 23 | |

| 81 | 24 | |

| 80 | 40 | |

| 79 | 46 | |

| 67 | 30 | |

| 66 | 40 |

Infrared (IR) Spectroscopy

The infrared spectrum of 2,5-Methano-1H-inden-7(4H)-one, hexahydro- displays characteristic absorption bands that confirm the presence of its key functional groups. A strong absorption band around 1710 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of a saturated ketone within a strained ring system. orgsyn.org The bands in the 2860-2920 cm⁻¹ region are attributed to the C-H stretching vibrations of the aliphatic CH and CH₂ groups. orgsyn.org

Table 4: Key IR Absorption Bands for 2,5-Methano-1H-inden-7(4H)-one, hexahydro- (KBr pellet) orgsyn.org

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2920, 2860 | C-H Stretch | Aliphatic CH, CH₂ |

| 1710 | C=O Stretch | Ketone |

| 1322 | ||

| 1235 |

X-ray Crystallography for Solid-State Structure Determination

To date, a single-crystal X-ray diffraction study for 2,5-Methano-1H-inden-7(4H)-one, hexahydro- has not been reported in the scientific literature. Such an analysis would provide definitive information on its solid-state conformation, including precise bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the crystal lattice.

Computational and Theoretical Investigations of 2,5 Methano 1h Inden 7 4h One, Hexahydro

Electronic Structure and Molecular Geometry Calculations (e.g., DFT)

No specific studies detailing the electronic structure and molecular geometry of 2,5-Methano-1H-inden-7(4H)-one, hexahydro- using methods like Density Functional Theory (DFT) were found. Such studies would typically provide insights into bond lengths, bond angles, dihedral angles, and the distribution of electron density within the molecule.

Prediction and Interpretation of Spectroscopic Parameters

There is no available research that presents predicted spectroscopic parameters (e.g., NMR chemical shifts, IR vibrational frequencies) for 2,5-Methano-1H-inden-7(4H)-one, hexahydro- based on computational methods. Experimental spectroscopic data may exist, but theoretical predictions and their interpretation are not published.

Reaction Energetics and Transition State Analysis

Detailed computational analyses of the reaction energetics and transition states for reactions involving 2,5-Methano-1H-inden-7(4H)-one, hexahydro- are not described in the available literature. Such studies would be valuable for understanding reaction mechanisms and predicting reactivity.

Conformational Landscape and Dynamics

A computational exploration of the conformational landscape and dynamics of 2,5-Methano-1H-inden-7(4H)-one, hexahydro- has not been reported. This type of analysis would identify the most stable conformations of the molecule and the energy barriers between them.

Structure-Reactivity Relationships from a Theoretical Perspective

Without the foundational computational data on the electronic structure and reactivity, no theoretical studies on the structure-reactivity relationships of 2,5-Methano-1H-inden-7(4H)-one, hexahydro- could be located.

Derivatization and Design of Novel Analogues of 2,5 Methano 1h Inden 7 4h One, Hexahydro

Synthetic Strategies for Functional Group Modification

The ketone functional group in 2,5-Methano-1H-inden-7(4H)-one, hexahydro-, is the primary site for initial modifications. Standard functional group interconversions can be employed to introduce a variety of other functionalities, thereby altering the molecule's steric and electronic properties. solubilityofthings.comic.ac.ukimperial.ac.ukdocsity.com

One key transformation is the reduction of the ketone to the corresponding alcohol, octahydro-4,7-methano-1H-inden-5-ol. This can be achieved using common reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride. ic.ac.ukthegoodscentscompany.com The resulting secondary alcohol can then serve as a versatile intermediate for further derivatization. For instance, it can be esterified to introduce a range of ester groups or etherified to yield ether analogues.

Another important synthetic route starting from the parent ketone is the Grignard reaction. google.com Addition of an organometallic reagent, such as a methylmagnesium bromide, to the carbonyl group introduces an alkyl group and forms a tertiary alcohol, for example, 5-methyl-octahydro-4,7-methano-inden-5-ol. google.com This alcohol can then be subjected to dehydration to generate an alkene, which can be further functionalized. google.com

Furthermore, the ketone can be converted to an oxime, which can then be reduced to an amine or undergo a Beckmann rearrangement to form a lactam, thereby introducing a nitrogen atom into the ring system. Wittig-type reactions can be employed to convert the carbonyl group into a methylene (B1212753) group or other substituted alkenes, providing a route to analogues with exocyclic double bonds.

Hydroformylation of the alkene derivatives, obtained from the dehydration of the tertiary alcohol, has been reported as a method to introduce aldehyde functionalities. google.com For example, a mixture of hexahydro-4,7-methano-indene isomers can be treated with a syngas mixture (carbon monoxide and hydrogen) in the presence of a rhodium catalyst to yield a mixture of octahydro-4,7-methano-1H-indene-5-acetaldehyde and 6-methyl-octahydro-4,7-methano-indene-5-carbaldehyde. google.com These aldehydes can be further oxidized to carboxylic acids or reduced to alcohols, expanding the range of accessible functional groups.

A summary of key functional group modifications is presented in the table below.

| Starting Material | Reagent(s) | Product | Functional Group Transformation |

| 2,5-Methano-1H-inden-7(4H)-one, hexahydro- | NaBH₄ or LiAlH₄ | octahydro-4,7-methano-1H-inden-5-ol | Ketone to Alcohol |

| 2,5-Methano-1H-inden-7(4H)-one, hexahydro- | CH₃MgBr, then H₃O⁺ | 5-methyl-octahydro-4,7-methano-inden-5-ol | Ketone to Tertiary Alcohol |

| 5-methyl-octahydro-4,7-methano-inden-5-ol | p-Toluenesulfonic acid, heat | hexahydro-4,7-methano-indene isomers | Alcohol to Alkene (Dehydration) |

| hexahydro-4,7-methano-indene isomers | CO, H₂, Rh catalyst | octahydro-4,7-methano-1H-indene-5-acetaldehyde | Alkene to Aldehyde (Hydroformylation) |

Diversification of the Indenone and Bridged-Ring Systems

Beyond simple functional group modifications, the core indenone and bridged-ring systems can be diversified to create more complex analogues. This can involve ring expansion, ring contraction, or the introduction of heteroatoms into the carbocyclic framework.

Methodologies for the synthesis of various indanone derivatives, which could be adapted to the bridged system, include intramolecular Friedel-Crafts acylations and Nazarov cyclizations. beilstein-journals.orgresearchgate.net While these methods are typically used for the formation of the indanone ring itself, they could potentially be applied to precursors to introduce further annulated rings.

Ring expansion of the five-membered ring of the indenone system could potentially be achieved through reactions such as the Tiffeneau-Demjanov rearrangement of an amino alcohol derivative. This would lead to a bicyclic system with a six-membered ring fused to the bridged system. Conversely, ring contraction could be envisioned through a Favorskii rearrangement of an α-halo ketone derivative, resulting in a cyclobutane-fused system.

The introduction of heteroatoms into the bridged-ring system can lead to significant changes in the molecule's properties. For instance, a Baeyer-Villiger oxidation of the parent ketone could yield a lactone, introducing an oxygen atom into the ring. acs.org The synthesis of heteroatom-containing bicyclic systems is an active area of research, and methods for the synthesis of structures like aza- or oxa-bridged bicyclic compounds could potentially be adapted to the 2,5-methano-1H-indene framework. scispace.com

The development of novel cycloaddition reactions, such as the type II [5 + 2] cycloaddition, provides a powerful tool for the construction of complex bridged bicyclic systems and could be explored for the synthesis of new analogues. nih.govresearchgate.net

Generation of Chiral Analogues

The 2,5-Methano-1H-inden-7(4H)-one, hexahydro- molecule is chiral, and the generation of enantiomerically pure or enriched analogues is crucial for applications where stereochemistry plays a key role, such as in pharmaceuticals or as chiral ligands. Several strategies can be employed for the asymmetric synthesis of such compounds.

One approach is the use of a chiral starting material derived from the chiral pool. While this is not directly applicable to the synthesis of the parent compound from achiral precursors, it is a common strategy in natural product synthesis.

More practical approaches for the asymmetric synthesis of the target scaffold and its derivatives include the use of chiral catalysts. Asymmetric hydrogenation or transfer hydrogenation of an appropriate unsaturated precursor using a chiral metal catalyst could establish the stereocenters of the saturated carbocyclic framework. The asymmetric synthesis of bicyclic ketones has been achieved through various methods, including organocatalytic intramolecular Michael additions and aldol (B89426) reactions. mdpi.com These methods could potentially be adapted to construct the indenone core enantioselectively.

Kinetic resolution of a racemic mixture of the parent ketone or its derivatives is another viable strategy. This can be achieved through enzymatic reduction or oxidation, where one enantiomer reacts faster than the other, allowing for their separation. The asymmetric alkylation of ketones, while challenging, is an area of active research and could provide a direct route to chiral α-substituted analogues. nih.gov

The diastereoselective synthesis of derivatives is also an important consideration. When introducing new stereocenters, controlling the relative stereochemistry is crucial. This can often be achieved by substrate-controlled reactions, where the existing stereochemistry of the starting material directs the stereochemical outcome of the reaction.

Structure-Based Design Principles for Analogues

The design of novel analogues of 2,5-Methano-1H-inden-7(4H)-one, hexahydro- can be guided by structure-based design principles, particularly when a specific biological target or a desired property profile is known. nih.gov Even in the absence of a specific target, general principles of medicinal chemistry and materials science can be applied.

One key principle is the concept of bioisosterism, where a functional group is replaced by another with similar steric and electronic properties to modulate the compound's activity, selectivity, or pharmacokinetic properties. For bridged polycyclic compounds, they can act as 3D bioisosteres of substituted phenyl rings, which can lead to improved solubility and metabolic stability while retaining bioactivity. rsc.org

Computational modeling can play a significant role in the design of new analogues. Molecular docking studies can be used to predict the binding of analogues to a target protein, helping to prioritize synthetic targets. Quantitative structure-activity relationship (QSAR) studies can be employed to correlate the structural features of a series of analogues with their biological activity, providing insights for the design of more potent compounds.

The rigidity of the bridged bicyclic scaffold is a key feature that can be exploited in analogue design. This rigidity can lead to higher binding affinity for a target by reducing the entropic penalty upon binding. The design of analogues can focus on introducing substituents at specific positions on the scaffold to optimize interactions with a target binding site. The synthesis of conformationally restricted analogues can also be a powerful strategy in drug design. nih.gov

The table below summarizes the key design principles and their potential applications in the derivatization of 2,5-Methano-1H-inden-7(4H)-one, hexahydro-.

| Design Principle | Application | Example |

| Bioisosterism | Improve pharmacokinetic properties | Replacing a carbonyl with a thiocarbonyl or an oxime |

| Conformational Restriction | Enhance binding affinity | Introduction of additional rings or bulky substituents |

| Scaffold Hopping | Explore new chemical space | Replacing the indenone core with a different bicyclic system |

| Structure-Based Drug Design | Optimize interactions with a biological target | Using computational docking to guide substituent placement |

By employing these synthetic strategies and design principles, a diverse range of novel analogues of 2,5-Methano-1H-inden-7(4H)-one, hexahydro- can be generated for the exploration of their chemical and biological properties.

Broader Academic and Research Contexts of 2,5 Methano 1h Inden 7 4h One, Hexahydro

Significance as a Scaffold in Organic Synthesis

The tricyclic framework of 2,5-Methano-1H-inden-7(4H)-one, hexahydro- serves as a valuable and versatile scaffold in organic synthesis, particularly in the fragrance industry. nih.gov Its utility lies in its capacity to be transformed into a variety of derivatives with desirable olfactory properties. The ketone functional group is a key reaction site, allowing for the construction of more complex molecules.

A prominent synthetic pathway begins with the treatment of this ketone with a Grignard reagent, such as methyl magnesium bromide, to convert the carbonyl group into a tertiary alcohol. This resulting alcohol, 5-methyl-octahydro-4,7-methano-inden-5-ol, can then undergo acid-catalyzed dehydration. This elimination reaction yields a mixture of alkene isomers, primarily 5-methylene-octahydro-4,7-methano-indene and 5-methyl-2,3,3a,4,7,7a-hexahydro-1H-4,7-methano-indene. google.com

These isomeric alkenes are crucial intermediates. They can be subjected to hydroformylation, a reaction with a mixture of carbon monoxide and hydrogen (syngas), to introduce an aldehyde group. This process ultimately yields fragrant aldehyde derivatives like octahydro-4,7-methano-1H-indene-5-acetaldehyde and octahydro-6-methyl-4,7-methano-1H-indene-5-carboxaldehyde. google.com The rigid backbone of the parent ketone is retained throughout these transformations, demonstrating its role as a foundational structure, or scaffold, for building new molecules.

| Starting Material | Reaction Type | Key Reagents | Product(s) |

|---|---|---|---|

| 2,5-Methano-1H-inden-7(4H)-one, hexahydro- | Grignard Reaction | Methyl magnesium bromide (MeMgBr), THF | 5-methyl-octahydro-4,7-methano-inden-5-ol |

| 5-methyl-octahydro-4,7-methano-inden-5-ol | Dehydration | p-Toluenesulfonic acid (PTSA), Toluene (B28343) | Hexahydro-4,7-methano-indene isomers |

| Hexahydro-4,7-methano-indene isomers | Hydroformylation | CO, H₂ (Syngas), Rhodium catalyst | Octahydro-1H-4,7-methano-indene-5-aldehydes |

Role as a Model System for Bridged Polycyclic Ketones in Chemical Research

Bridged polycyclic molecules, such as 2,5-Methano-1H-inden-7(4H)-one, hexahydro-, are of significant interest in fundamental chemical research. libretexts.org Their rigid conformations, a result of the bridging carbon atoms, eliminate the conformational flexibility seen in simpler cyclic systems like cyclohexane. libretexts.org This structural rigidity makes them excellent model systems for studying the relationship between molecular structure and chemical reactivity, as well as for probing stereochemical outcomes of reactions. researchgate.net

The fixed spatial arrangement of the atoms in this tricyclic ketone allows researchers to investigate how steric hindrance and electronic effects posed by the molecular framework influence the reactivity of the ketone group. For example, nucleophilic addition to the carbonyl carbon can occur from two distinct faces, termed exo or endo. The rigid structure often leads to a high degree of stereoselectivity, where one pathway is strongly favored over the other. google.com

By studying the outcomes of reactions on this defined and unwavering structure, chemists can develop and refine theoretical models that predict reaction pathways and diastereoselectivity in other complex, constrained molecular systems. researchgate.net The well-defined stereoisomers of this compound and its derivatives serve as benchmarks for spectroscopic analysis and help in the elucidation of reaction mechanisms in systems where conformational ambiguity would otherwise complicate the interpretation of results. nist.govnist.gov

Exploration of Chemical Biology Interactions in Model Systems

The exploration of chemical biology interactions for 2,5-Methano-1H-inden-7(4H)-one, hexahydro- is centered on the field of olfaction. While the ketone itself is not primarily used for its scent, its derivatives are key components in fragrance formulations. nih.gov The rigid tricyclic scaffold serves as a model system for understanding structure-odor relationships, which is a fundamental aspect of chemical-biological interactions between a molecule and olfactory receptors.

By systematically modifying the functional groups attached to this unchanging scaffold, chemists can study how subtle changes in molecular structure affect the perceived scent. For instance, the aldehyde derivatives obtained through the synthetic pathways described earlier possess distinct floral and muguet (lily-of-the-valley) notes. google.com Further modifications to the scaffold can lead to a range of odor profiles, from fruity and woody to green and aldehydic notes. google.comgoogle.com

This research provides insight into the specific molecular features—such as shape, size, and functional group placement—that are recognized by olfactory receptors in the nose to trigger a specific neural response perceived as scent. The predictability of the scaffold's shape allows researchers to correlate structural modifications with changes in odor, making it a valuable tool in the rational design of new fragrance molecules.

| Compound Derivative | Structural Modification | Reported Odor Profile |

|---|---|---|

| Octahydro-4,7-methano-1H-indene-5-acetaldehyde | Addition of -CH₂CHO group | Floral, muguet notes |

| 6-Methyl-octahydro-4,7-methano-indene-5-carbaldehyde | Addition of -CHO and -CH₃ groups | Aldehydic note |

| 1-(octahydro-4,7-methano-inden-5-yl)-propan-2-one | Addition of -CH₂C(O)CH₃ group | Floral, fruity, woody, weak, metallic |

Concluding Remarks and Outlook for Research on 2,5 Methano 1h Inden 7 4h One, Hexahydro

Summary of Current Understanding

The current understanding of 2,5-Methano-1H-inden-7(4H)-one, hexahydro- is exceptionally limited. Its existence is confirmed by its chemical structure and entries in chemical databases, which provide basic information such as its molecular formula (C₁₀H₁₄O) and molecular weight. nih.govepa.gov However, there is a profound lack of peer-reviewed scientific literature detailing its synthesis, spectroscopic characterization, chemical properties, and potential applications. Research on structurally related bridged bicyclic ketones, particularly isomers like octahydro-4,7-methano-inden-5-one, has been noted, primarily in the context of fragrance chemistry, but this information is not directly transferable. google.com

Identification of Research Gaps and Future Avenues

The primary research gap is the near-complete absence of experimental data for this specific compound. Future research should prioritize the following:

Development of a reliable and scalable synthetic route: Establishing an efficient method to produce 2,5-Methano-1H-inden-7(4H)-one, hexahydro- is the first and most critical step.

Comprehensive spectroscopic characterization: Detailed analysis using modern spectroscopic techniques (NMR, IR, Mass Spectrometry, etc.) is necessary to create a referenceable data set for this compound.

Exploration of its chemical reactivity: Investigating its behavior in fundamental organic reactions (e.g., reductions, oxidations, rearrangements) will elucidate its chemical properties and potential as a synthetic intermediate.

Computational studies: Theoretical calculations can complement experimental work by providing insights into the molecule's geometry, stability, and predicted reactivity.

Emerging Synthetic Methodologies and Their Potential Impact

Recent advancements in the synthesis of complex, three-dimensional molecules could be pivotal in accessing 2,5-Methano-1H-inden-7(4H)-one, hexahydro-. Methodologies such as transition-metal-catalyzed C-C bond activation, novel cycloaddition strategies, and biocatalysis offer promising avenues for constructing such bridged ring systems with high efficiency and stereocontrol. smolecule.com The application of these modern synthetic techniques could not only provide access to the target molecule but also open up pathways to a wider range of previously inaccessible derivatives.

Interdisciplinary Research Opportunities

Once a synthetic route is established and the compound is characterized, several interdisciplinary research opportunities could be pursued:

Medicinal Chemistry: The rigid, sp³-rich scaffold of 2,5-Methano-1H-inden-7(4H)-one, hexahydro- makes it an interesting starting point for the design of novel bioactive molecules. Its derivatives could be screened for a wide range of biological activities.

Materials Science: Polycyclic compounds are sometimes used as building blocks for advanced polymers and materials with unique thermal and mechanical properties. The incorporation of this rigid ketone structure could lead to materials with novel characteristics.

Catalysis: The bicyclic framework could be functionalized to create novel ligands for asymmetric catalysis, where the defined stereochemistry could influence the outcome of chemical reactions.

Q & A

Basic: What spectroscopic and crystallographic methods are recommended for characterizing 2,5-Methano-1H-inden-7(4H)-one, hexahydro-?

Methodological Answer:

- Mass Spectrometry (MS): Use high-resolution GC-MS to determine molecular weight (CHO, MW 150) and fragmentation patterns. Compare results with the EPA/NIH Mass Spectral Database entry (CAS 27567-85-7) for validation .

- Nuclear Magnetic Resonance (NMR): Employ H and C NMR in deuterated solvents (e.g., CDCl) to resolve bicyclic methano-indene signals. Reference structural analogs like 4,7-Methano-1H-indene derivatives for chemical shift comparisons .

- X-ray Crystallography: For unambiguous structural confirmation, use SHELXL for refinement (after solving via SHELXD/SHELXS) and ORTEP-3 for graphical representation of thermal ellipsoids and bond angles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.